molecular formula C7H8ClN3S B1204813 N-(3-chlorophenyl)hydrazinecarbothioamide CAS No. 42135-76-2

N-(3-chlorophenyl)hydrazinecarbothioamide

Cat. No. B1204813
CAS RN: 42135-76-2
M. Wt: 201.68 g/mol
InChI Key: YUSLJYYTYKWSHL-UHFFFAOYSA-N
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Description

Synthesis Analysis N-(3-Chlorophenyl)hydrazinecarbothioamide is synthesized by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol. This process yields arylidene-hydrazinyl-thiazolines and their precursors in excellent yields. The compounds are characterized using spectroscopic methods and mass spectrometry, which provides insights into their molecular structure and potential fragmentation pathways (Ramadan, 2019).

Molecular Structure Analysis The molecular modeling and atomic charges of N-(3-chlorophenyl)hydrazinecarbothioamide and its derivatives have been analyzed using Chem3D Pro software. This analysis offers a detailed view of the compound's structure and aids in understanding its reactivity and interaction with other molecules (Ramadan, 2019).

Chemical Reactions and Properties The compound exhibits various chemical behaviors depending on the conditions and reactants involved. For instance, the reaction with aromatic aldehydes in ethanol and a catalytic amount of glacial acetic acid produces 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides, demonstrating its versatility in chemical synthesis (Ramadan, 2019).

Physical Properties Analysis The solubility of related compounds, such as N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, in different solvents has been thoroughly investigated. These studies reveal the solubility trends across a temperature range of 298.15 to 338.15 K, providing insights into the physical behavior of these compounds in various solvents (Shakeel, Bhat, & Haq, 2014).

Chemical Properties Analysis The compound and its derivatives exhibit significant antioxidant activity, highlighting its chemical properties and potential applications. The antioxidant activity has been screened using the DPPH method, which showcases the compound's ability to act as an antioxidant (Barbuceanu et al., 2014).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

“N-(3-Chlorophenyl)hydrazinecarbothioamide” is used as a precursor in the synthesis of some arylidene-hydrazinyl-thiazolines . These compounds are of interest due to their appearance in natural products and medicinal drugs .

Methods of Application or Experimental Procedures

“N-(3-Chlorophenyl)hydrazinecarbothioamide” is prepared by reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol . A number of 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides are then synthesized by the condensation of this compound with aromatic aldehydes in absolute ethanol and in the presence of a catalytic amount of glacial acetic acid .

Results or Outcomes

The synthesized compounds were characterized by spectroscopic methods as well as mass spectrometry . The molecular modeling and atomic charges of heteroatoms in all compounds were performed using Chem3D Pro 12.0.2 software and provided an excellent tool to investigate the fragmentation pathways .

For example, thiosemicarbazones and their metal complexes, which can be synthesized from compounds like “N-(3-chlorophenyl)hydrazinecarbothioamide”, have been shown to have a wide range of biological properties. They have been studied for their potential as antituberculosis, antifungal, antiviral, antimicrobial, antimalarial, antiprotozoal, antitumor, and anticancer agents .

For example, thiosemicarbazones and their metal complexes, which can be synthesized from compounds like “N-(3-chlorophenyl)hydrazinecarbothioamide”, have been shown to have a wide range of biological properties. They have been studied for their potential as antituberculosis, antifungal, antiviral, antimicrobial, antimalarial, antiprotozoal, antitumor, and anticancer agents .

properties

IUPAC Name

1-amino-3-(3-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3S/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSLJYYTYKWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962303
Record name N-(3-Chlorophenyl)hydrazinecarboximidothioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70962303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831859
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-chlorophenyl)hydrazinecarbothioamide

CAS RN

42135-76-2
Record name 4-(3-Chlorophenyl)thiosemicarbazide
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Record name 42135-76-2
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Record name N-(3-Chlorophenyl)hydrazinecarboximidothioic acid
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Record name 42135-76-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
ES Ramadan - SN Applied Sciences, 2019 - Springer
N-(3-Chlorophenyl)hydrazinecarbothioamide (2) was prepared by reacting 1-chloro-3-isothiocyanatobenzene (1) with hydrazine hydrate in 2-propanol, whose 1 H-NMR spectrum …
Number of citations: 1 link.springer.com
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
A Hameed, KM Khan, ST Zehra, R Ahmed, Z Shafiq… - Bioorganic …, 2015 - Elsevier
Urease is an important enzyme which breaks urea into ammonia and carbon dioxide during metabolic processes. However, an elevated activity of urease causes various complications …
Number of citations: 74 www.sciencedirect.com
R Rishikesan, RP Karuvalam, NJ Muthipeedika… - Journal of Chemical …, 2021 - Springer
A novel series of analogues based on 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized and their potential as …
Number of citations: 18 link.springer.com
DB Patel, KD Patel, NP Prajapati… - Journal of …, 2019 - Wiley Online Library
A novel series of fluorine‐containing quinoline hybrid thiosemicarbazide analogues (8a–8l) were synthesized and tested for their biological activities. The antibacterial results …
Number of citations: 13 onlinelibrary.wiley.com
TU Rehman, S Riaz, IU Khan, M Ashraf… - Archiv der …, 2018 - Wiley Online Library
A range of novel pyridine‐2,4,6‐tricarbohydrazide thiourea compounds (4a–i) were synthesized in good to excellent yields (63–92%). The enzyme inhibitory potentials of these …
Number of citations: 5 onlinelibrary.wiley.com
MT Shehzad, A Hameed, M Al-Rashida, A Imran… - Bioorganic …, 2019 - Elsevier
The role of aldose reductase (ALR2) in diabetes mellitus is well-established. Our interest in finding ALR2 inhibitors led us to explore the inhibitory potential of new thiosemicarbazones. …
Number of citations: 21 www.sciencedirect.com
DS Kalinowski, P Quach… - Future medicinal …, 2009 - Future Science
The anticancer effects of thiosemicarbazones were once solely attributed to the inhibition of ribonucleotide reductase, an enzyme involved in the rate-limiting step of DNA synthesis. …
Number of citations: 213 www.future-science.com
MT Shehzad, A Khan, SA Halim, A Hameed… - Future medicinal …, 2021 - Future Science
Aim: Indole is an important component of many drug molecules, and its conjugation with thiosemicarbazone moiety would be advantageous in finding lead compounds for the …
Number of citations: 6 www.future-science.com
XM Zhang, H Guo, ZS Li, FH Song, WM Wang… - European Journal of …, 2015 - Elsevier
Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) have caused an increasing mortality rate, which means that antibiotic resistance is …
Number of citations: 73 www.sciencedirect.com

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